molecular formula C9H11NO2S B14416519 4-Sulfanyl-L-phenylalanine CAS No. 84053-10-1

4-Sulfanyl-L-phenylalanine

Cat. No.: B14416519
CAS No.: 84053-10-1
M. Wt: 197.26 g/mol
InChI Key: DKZIJCYVZNQMAU-QMMMGPOBSA-N
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Description

4-Sulfanyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of a sulfanyl (thiol) group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Sulfanyl-L-phenylalanine typically involves the introduction of a thiol group to the phenyl ring of L-phenylalanine. One common method includes the reaction of L-phenylalanine with a thiolating agent under controlled conditions. For example, the reaction of amino terminal-protected (S)-4-halogenophenylalanine with a boriding agent and an organic lithium compound can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process typically includes steps such as protection of functional groups, thiolation, and subsequent deprotection to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Sulfanyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The thiol group can form bonds with other molecules through coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) can be used for oxidation reactions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution.

    Coupling: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in coupling reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Alkylated or acylated derivatives.

    Coupling: Conjugated products with other molecules.

Scientific Research Applications

4-Sulfanyl-L-phenylalanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Sulfanyl-L-phenylalanine involves its ability to interact with various molecular targets through its thiol group. This group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanine: The parent compound without the thiol group.

    4-Hydroxy-L-phenylalanine (Tyrosine): A hydroxylated derivative.

    4-Nitro-L-phenylalanine: A nitro-substituted derivative.

Uniqueness

4-Sulfanyl-L-phenylalanine is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications requiring thiol-specific interactions and reactions.

Properties

CAS No.

84053-10-1

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

(2S)-2-amino-3-(4-sulfanylphenyl)propanoic acid

InChI

InChI=1S/C9H11NO2S/c10-8(9(11)12)5-6-1-3-7(13)4-2-6/h1-4,8,13H,5,10H2,(H,11,12)/t8-/m0/s1

InChI Key

DKZIJCYVZNQMAU-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)S

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)S

Origin of Product

United States

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